(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies could focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with specific enzymes or receptors could make it useful in treating diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: shares similarities with other pyrimidine derivatives, such as barbiturates and pyrimidine nucleosides.
Barbiturates: These compounds also contain a pyrimidine ring and are known for their sedative effects.
Pyrimidine Nucleosides: These are essential components of nucleic acids and play crucial roles in cellular processes.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14-10-16(15(2)26(14)17-6-4-3-5-7-17)11-19-22(28)25-24(30)27(23(19)29)18-8-9-20-21(12-18)32-13-31-20/h3-12H,13H2,1-2H3,(H,25,28,30)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUTMAGFIIHRN-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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